

In-Depth Structural Analysis of Diaveridine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DIAVERIDINE HYDROCHLORIDE**

Cat. No.: **B1366903**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaveridine hydrochloride is a synthetic antiprotozoal agent, primarily utilized in veterinary medicine as a coccidiostat. Structurally, it belongs to the diaminopyrimidine class of compounds. Its therapeutic effect is derived from its function as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway of prokaryotes and some eukaryotes.^{[1][2][3]} By inhibiting DHFR, **diaveridine hydrochloride** effectively disrupts the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleic acids and certain amino acids, thereby arresting cell growth and replication.^[4] This technical guide provides a comprehensive overview of the structural analysis of **diaveridine hydrochloride**, incorporating physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action and metabolic fate.

Physicochemical Properties

Diaveridine hydrochloride is a white to off-white or yellowish crystalline powder.^[5] Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	<chem>C13H16N4O2.HCl</chem>	[5]
Molecular Weight	296.76 g/mol	[6]
CAS Number	2507-23-5	[7][8]
IUPAC Name	5-[(3,4-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine hydrochloride	[1]
Melting Point	>224°C (with decomposition)	[9]
Solubility	Soluble in concentrated hydrochloric acid, slightly soluble in dilute hydrochloric acid and methanol, very slightly soluble in chloroform, and insoluble in ethanol, ether, and water.	[5][9][10]
Appearance	White to off-white or yellowish crystalline powder	[5]

Crystallographic Data

As of the latest literature review, a complete single-crystal X-ray diffraction study for **diaveridine hydrochloride** is not publicly available. Therefore, detailed crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not included in this guide. However, analysis of structurally similar diaminopyrimidine derivatives provides insights into the expected molecular geometry.[11][12]

Spectroscopic Analysis

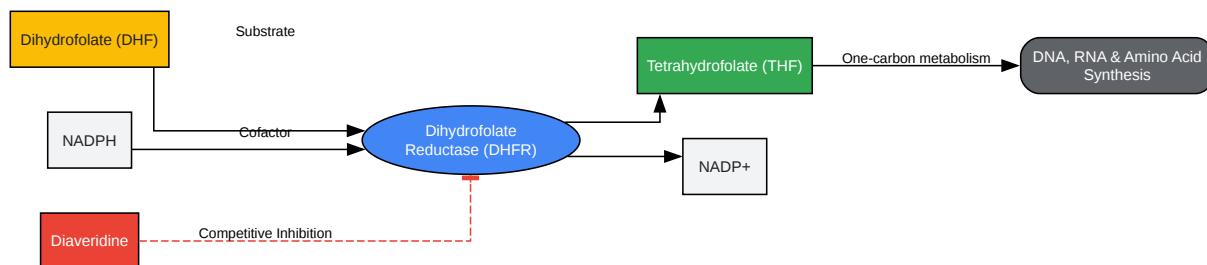
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR spectral data with complete peak assignments for **diaveridine hydrochloride** are not readily available in the public domain. A general representation of the expected proton and carbon environments can be inferred from its chemical structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **diaveridine hydrochloride** would be characterized by absorption bands corresponding to its various functional groups. The table below lists the expected characteristic IR absorption bands.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3400 - 3100	N-H (amines)	Stretching
3100 - 3000	C-H (aromatic)	Stretching
3000 - 2850	C-H (aliphatic, -CH ₃ , -CH ₂)	Stretching
1650 - 1550	C=C (aromatic), C=N (pyrimidine)	Stretching
1650 - 1580	N-H (amines)	Bending
1260 - 1000	C-O (ethers)	Stretching
850 - 675	C-H (aromatic)	Out-of-plane bending


Mass Spectrometry (MS)

Mass spectrometry of diaveridine would likely show a molecular ion peak corresponding to the free base (C₁₃H₁₆N₄O₂) at m/z 260.29.[\[1\]](#) The fragmentation pattern would be influenced by the stability of the pyrimidine and dimethoxybenzyl moieties. Key fragmentation data from available sources are presented below.

m/z	Interpretation
261.1359	[M+H] ⁺ (protonated molecule of the free base)
245.1044	Loss of a methyl group (-CH ₃)
123.0672	Fragment corresponding to the dimethoxybenzyl moiety

Mechanism of Action: Dihydrofolate Reductase Inhibition

Diaveridine exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. This pathway is crucial for the synthesis of thymidine, purines, and certain amino acids.

[Click to download full resolution via product page](#)

Figure 1. Mechanism of DHFR inhibition by Diaveridine.

Metabolic Pathways

Studies in pigs and chickens have elucidated the primary metabolic pathways of diaveridine. The main routes of biotransformation include O-demethylation, α -hydroxylation, and subsequent glucuronidation or sulfation.[13][14]

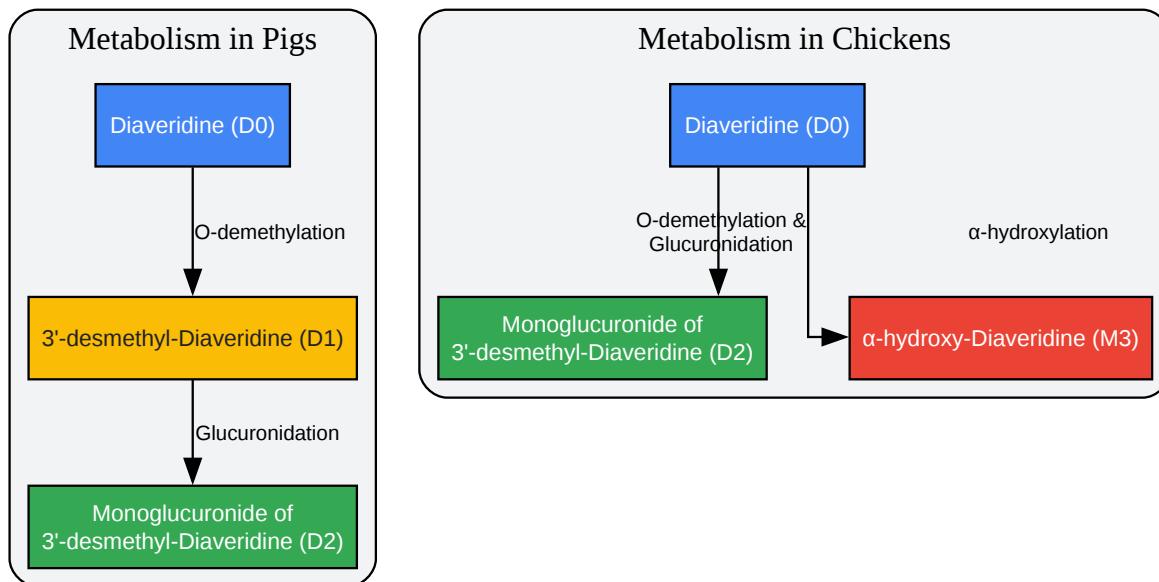
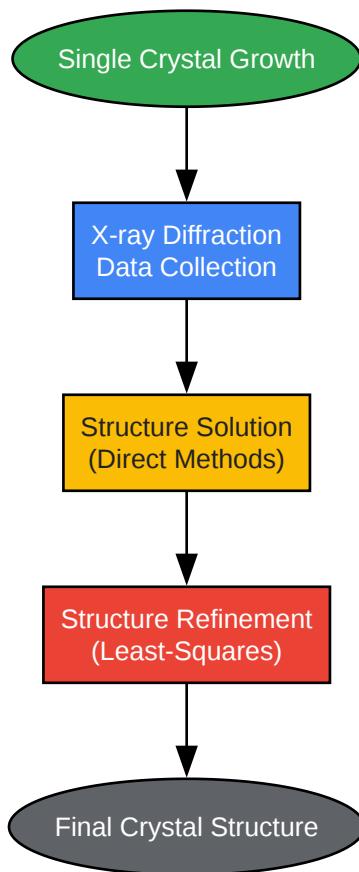

[Click to download full resolution via product page](#)

Figure 2. Metabolic pathways of Diaveridine in pigs and chickens.


Experimental Protocols

Detailed experimental protocols for the structural elucidation of **diaveridine hydrochloride** are not available in a single source. The following are generalized yet detailed methodologies adapted for a compound of this nature.

X-ray Crystallography (for a related diaminopyrimidine)

- Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol-water mixture).[15][16]
- Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.[11][17] Data are typically collected at a controlled temperature (e.g., 293 K).

- Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .^{[11][12]}

[Click to download full resolution via product page](#)

Figure 3. Experimental workflow for X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **diaveridine hydrochloride** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube.^{[18][19]}
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).^[20] Standard pulse sequences are used for one-dimensional spectra. Two-dimensional experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous signal assignments.

- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS) or the residual solvent peak.[21]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A small amount of the powdered **diaveridine hydrochloride** (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr).[22][23] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat powder.[24][25]
- Data Acquisition: The FTIR spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the KBr pellet or the empty ATR crystal is collected for background correction.[26]
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A stock solution of **diaveridine hydrochloride** is prepared in a suitable solvent (e.g., methanol). This is further diluted to working concentrations with the mobile phase.[6][27]
- Chromatographic Separation: An aliquot of the sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically used.[28][29]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer, often equipped with an electrospray ionization (ESI) source operating in positive ion mode. Full scan and product ion scan (MS/MS) data are acquired to determine the mass-to-charge ratio of the parent ion and its fragments.[27][30]

Conclusion

This technical guide has synthesized the available structural and analytical information for **diaveridine hydrochloride**. While a complete crystallographic characterization remains to be published, a combination of spectroscopic techniques provides a robust understanding of its molecular structure. The elucidated mechanism of action and metabolic pathways are crucial for its application in veterinary medicine and for future drug development efforts targeting dihydrofolate reductase. The provided experimental frameworks offer a solid foundation for researchers and scientists working with this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diaveridine | C13H16N4O2 | CID 21453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Diaveridine hydrochloride | 2507-23-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Diaveridine Hydrochloride (Diaveridine Hcl) and Diaveridine Base Powder Raw Material API Manufacturers and Suppliers - Price - Fengchen [fengchenggroup.com]
- 6. Development of radioactive tracing coupled with LC/MS-IT-TOF methodology for the discovery and identification of diaveridine metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diaveridine Hydrochloride | CAS No- 2507-23-5 | Simson Pharma Limited [simsonpharma.com]
- 9. adooq.com [adooq.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]
- 14. Metabolism and Tissue Elimination of Diaveridine in Swine, Chickens, and Rats Using Radioactive Tracing Coupled with LC-ESI-IT-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azolifesciences.com [azolifesciences.com]
- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 18. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 19. aic.sop.pharmacy.wisc.edu [aic.sop.pharmacy.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 22. drawellanalytical.com [drawellanalytical.com]
- 23. eng.uc.edu [eng.uc.edu]
- 24. agilent.com [agilent.com]
- 25. jascoinc.com [jascoinc.com]
- 26. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. lcms.cz [lcms.cz]
- 30. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Structural Analysis of Diaveridine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1366903#structural-analysis-of-diaveridine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com